molecular formula C24H21N3O2S B12488094 2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diphenylpropanamide

2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diphenylpropanamide

Cat. No.: B12488094
M. Wt: 415.5 g/mol
InChI Key: UBKUBISXSDFKMG-UHFFFAOYSA-N
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Description

2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diphenylpropanamide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, is of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diphenylpropanamide typically involves multiple steps. The initial step often includes the formation of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with formic acid or its equivalents The reaction conditions usually require controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions typically involve specific temperatures, pH levels, and solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions could result in various derivatives with different functional groups attached to the benzimidazole core .

Scientific Research Applications

2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diphenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diphenylpropanamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to enzymes and receptors, modulating their activity. This compound may inhibit enzyme function or block receptor signaling pathways, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diphenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetyl and diphenylpropanamide groups may enhance its stability, solubility, and interaction with biological targets compared to similar compounds .

Properties

Molecular Formula

C24H21N3O2S

Molecular Weight

415.5 g/mol

IUPAC Name

2-(1-acetylbenzimidazol-2-yl)sulfanyl-N,N-diphenylpropanamide

InChI

InChI=1S/C24H21N3O2S/c1-17(30-24-25-21-15-9-10-16-22(21)26(24)18(2)28)23(29)27(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-17H,1-2H3

InChI Key

UBKUBISXSDFKMG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)SC3=NC4=CC=CC=C4N3C(=O)C

Origin of Product

United States

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